An In-depth Technical Guide to Lapatinib Impurity 18-d4
An In-depth Technical Guide to Lapatinib Impurity 18-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lapatinib impurity 18-d4, a critical reference material in the development and analysis of the anticancer drug Lapatinib. This document details its chemical identity, properties, and its role in bioanalytical methodologies.
Introduction to Lapatinib and its Impurities
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3][4][5] It is utilized in the treatment of HER2-positive metastatic breast cancer.[3][4][5] As with any pharmaceutical compound, the synthesis of Lapatinib can result in the formation of impurities that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[6]
Lapatinib impurity 18 is a known process-related impurity in the synthesis of Lapatinib.[7] Its deuterated analogue, Lapatinib impurity 18-d4, serves as an essential tool for the accurate quantification of Lapatinib and its metabolites in biological matrices.
Chemical Identity and Properties of Lapatinib Impurity 18-d4
Lapatinib impurity 18-d4 is the deuterium-labeled form of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline.[4][8] The incorporation of four deuterium atoms into the molecule provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[4]
Quantitative Data
The following table summarizes the key quantitative data for Lapatinib impurity 18-d4.
| Property | Value | Reference |
| Chemical Name | 3-Chloro-4-((3-fluorobenzyl-d4)oxy)aniline | [4][8] |
| Molecular Formula | C₁₃H₇D₄ClFNO | [1][4] |
| Molecular Weight | 255.71 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Purity | ≥95% (typically ≥98%) | [1] |
Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation patterns are typically provided by the supplier in the Certificate of Analysis upon purchase of the reference standard.
Role in Bioanalytical Methods
Deuterium-labeled compounds like Lapatinib impurity 18-d4 are invaluable as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3][4][5] They are added to biological samples at a known concentration at the beginning of the sample preparation process.[5] Because the stable isotope-labeled standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences the same extraction recovery and ionization suppression or enhancement in the mass spectrometer.[3][5] This allows for the accurate quantification of the analyte by measuring the ratio of the analyte's signal to that of the internal standard, thereby correcting for variations in sample preparation and analysis.[5]
Experimental Workflow: Use as an Internal Standard
The following diagram illustrates a typical workflow for the use of Lapatinib impurity 18-d4 as an internal standard in a bioanalytical method for the quantification of Lapatinib in a biological matrix (e.g., plasma).
Workflow for bioanalysis using a deuterated internal standard.
Synthesis and Characterization
Experimental Protocol: Representative Synthesis
While the specific, proprietary synthesis of Lapatinib impurity 18-d4 is not publicly available, a representative synthesis can be adapted from the known synthesis of the non-deuterated Lapatinib impurity 18 (3-Chloro-4-((3-fluorobenzyl)oxy)aniline).[9][10][11][12][13] The key modification would be the use of a deuterated starting material, such as 3-fluorobenzyl-d4 bromide or a related deuterated benzylating agent.
Step 1: Condensation
2-Chloro-4-nitrophenol is reacted with a deuterated 3-fluorobenzyl halide (e.g., 3-fluorobenzyl-d4 bromide) in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, yielding 1-chloro-2-((3-fluorobenzyl-d4)oxy)-4-nitrobenzene.
Step 2: Reduction
The nitro group of the resulting intermediate is then reduced to an amine. A common method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride, in a solvent mixture like ethanol and water. The reaction is typically heated to reflux. After the reaction is complete, the iron salts are filtered off, and the product, 3-Chloro-4-((3-fluorobenzyl-d4)oxy)aniline (Lapatinib impurity 18-d4), is isolated from the filtrate.
Characterization Methods
The identity and purity of Lapatinib impurity 18-d4 are confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or by-products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides information about its structure through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical structure of the molecule, confirming the positions of the atoms and the successful incorporation of deuterium.
Lapatinib's Mechanism of Action and Signaling Pathway
Lapatinib functions by inhibiting the tyrosine kinase activity of EGFR (HER1) and HER2, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and differentiation.[1][2][3][4][5] The binding of ligands to these receptors leads to their dimerization and autophosphorylation, which in turn activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1][2][5] By blocking the initial phosphorylation event, Lapatinib effectively shuts down these pro-survival signals in cancer cells that overexpress HER2.
The following diagram illustrates the EGFR/HER2 signaling pathway and the point of inhibition by Lapatinib.
Lapatinib inhibits EGFR/HER2 signaling.
Conclusion
Lapatinib impurity 18-d4 is a well-characterized, stable isotope-labeled internal standard that is indispensable for the accurate and precise quantification of Lapatinib in preclinical and clinical studies. Its use in LC-MS-based bioanalytical methods allows for the reliable determination of pharmacokinetic profiles and metabolic pathways of this important anticancer therapeutic. A thorough understanding of its properties and application is essential for researchers and professionals involved in the development and analysis of Lapatinib.
References
- 1. Lapatinib Impurity 18-d4, CasNo. Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Page loading... [guidechem.com]
- 10. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 11. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 12. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 13. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
